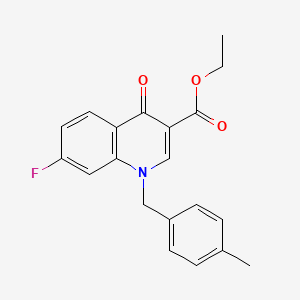
Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C20H18FNO3 and its molecular weight is 339.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C20H18FNO3
- Molecular Weight : 339.36 g/mol
- CAS Number : 338747-47-0
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that various quinoline derivatives showed effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially increasing its membrane permeability and thus its antimicrobial efficacy .
Anticancer Activity
Quinoline derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. This compound's structure allows it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Cytokine Modulation : By modulating cytokine levels, it can influence immune responses.
Study 1: Antimicrobial Efficacy
A study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
In a recent investigation involving human breast cancer cell lines (MCF-7), the compound induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .
Study 3: Anti-inflammatory Properties
In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and serum levels of TNF-alpha and IL-6 compared to control groups .
科学的研究の応用
While specific applications of Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate are not detailed within the provided search results, information regarding its properties, related compounds, and potential research directions can be gathered.
Chemical Properties and Identification
this compound is a specialty chemical with the molecular formula C20H18FNO3 and a molecular weight of 339.36 g/mol . It is also known by other names, including ethyl 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate . The CAS number for this compound is 82260-79-5 .
Related Research and Potential Applications
The search results highlight research on related compounds and their applications, particularly in cancer therapy. For example, pyrazolo-pyridine derivatives have been investigated for anticancer effects on various cancer cell lines . Some compounds demonstrated significant cytotoxicity and induced cell cycle arrest and apoptosis in tested cancer cell lines . Additionally, thiazolidinone analogs have shown inhibitory activity against CDK2 and EGFR, along with increased activity of caspases, in breast cancer cell lines .
Based on the structural similarity, this compound might find potential applications in similar areas, such as in the development of kinase inhibitors or anticancer agents. The presence of a fluoro group and a quinoline core in its structure suggests it may have specific interactions with biological targets, as seen in other quinoline derivatives .
特性
IUPAC Name |
ethyl 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCTVEQXPSJDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













